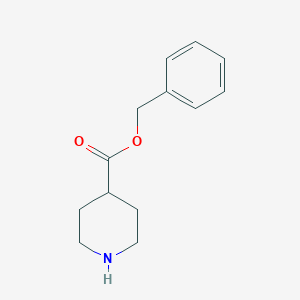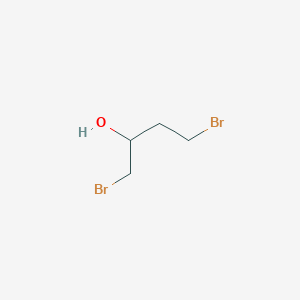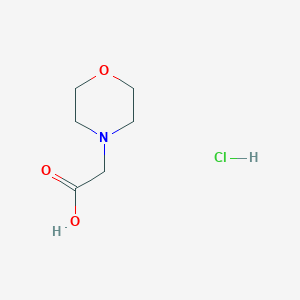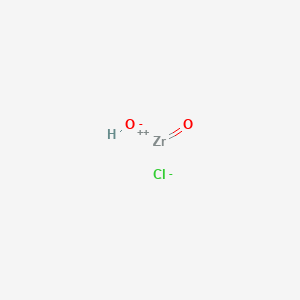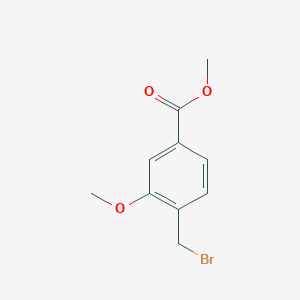
Methyl 4-(bromomethyl)-3-methoxybenzoate
概要
説明
Methyl 4-(bromomethyl)-3-methoxybenzoate is a chemical compound that is part of the methoxybenzoate family. It is structurally related to compounds such as methyl 4-hydroxybenzoate and methyl 2-methoxybenzoate, which have been studied for their various applications in pharmaceuticals, cosmetics, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of methyl 4-(bromomethyl)-3-methoxybenzoate can be achieved through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide (NBS), as demonstrated in the study of a similar compound, methyl 4-(bromomethyl)benzoate . The reaction conditions are critical for the yield, with the molar ratio of reactants, reaction time, and the presence of a catalyst such as benzoyl peroxide being important factors. The yield of the reaction can reach up to 90.5% under optimized conditions .
Molecular Structure Analysis
The molecular structure of related methoxybenzoates has been investigated using various spectroscopic and computational methods. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Computational calculations using methods such as Hartree Fock (HF) and Density Functional Theory (DFT) have been employed to understand the electronic structure and vibrational spectra of these molecules .
Chemical Reactions Analysis
Methyl 4-(bromomethyl)-3-methoxybenzoate can undergo various chemical reactions due to the presence of the bromomethyl and methoxy functional groups. For example, nucleophilic substitution reactions can be performed to introduce different substituents in place of the bromine atom . The methoxy group can also participate in reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, where it is involved in a condensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoates have been studied through experimental and computational approaches. Thermochemical properties such as combustion and vaporization enthalpies have been determined experimentally for methyl 2- and 4-methoxybenzoates . Computational methods have been used to calculate gas-phase enthalpies of formation and to analyze electronic density and noncovalent interactions . These studies provide insights into the stability and reactivity of the compounds.
科学的研究の応用
Synthesis Process
Methyl 4-(bromomethyl)-3-methoxybenzoate and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of Methyl 4-bromo-2-methoxybenzoate involves bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by cyanidation, methoxylation, hydrolysis, and esterification, yielding a purity of 99.8% (Chen Bing-he, 2008). Similarly, another study demonstrates the synthesis of intermediates of bifendate, highlighting the use of methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate as a key component, synthesized through methanol-esterification, methyl etherification, and bromination (Bao Li-jiao, 2013).
Chemical and Physical Properties
Understanding the thermochemical properties of methyl methoxybenzoates is crucial for their application in various fields. A study focuses on determining the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates, both experimentally and computationally, providing insights into their combustion and vaporization enthalpies and standard molar enthalpies of formation in the gas phase (H. Flores et al., 2019).
Photodynamic Therapy Applications
The compound's derivatives have shown potential in photodynamic therapy for cancer treatment. A study introduces new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. These derivatives exhibit properties crucial for Type II photosensitizers in photodynamic therapy, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (M. Pişkin et al., 2020).
Applications in Synthesis of Other Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate and its derivatives are integral in the synthesis of various compounds. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for certain anti-cancer drugs, involves using methyl 4-(bromomethyl)-3-methoxybenzoate as a starting material (Cao Sheng-li, 2004).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and in case of inadequate ventilation wear respiratory protection .
特性
IUPAC Name |
methyl 4-(bromomethyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNXOMMJXTFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374927 | |
| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-methoxybenzoate | |
CAS RN |
70264-94-7 | |
| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70264-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070264947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

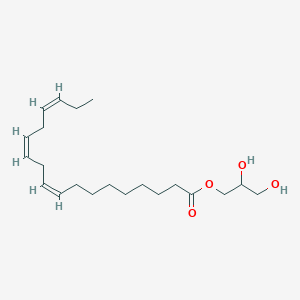
![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
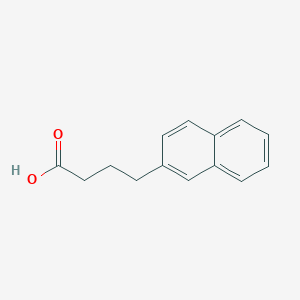
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
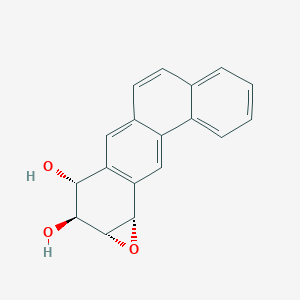
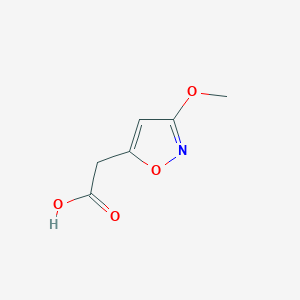
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
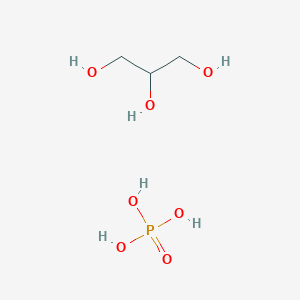
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
